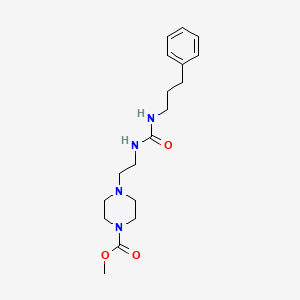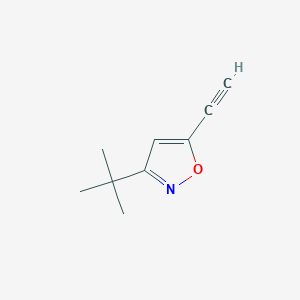
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate, also known as Boc-Difluoroamino Acid Ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the amino acid glycine and has been found to have several interesting properties that make it useful in various fields of research.
Mechanism of Action
The mechanism of action of Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetateamino Acid Ester is not well understood. However, it is believed to act as a substrate for enzymes that are involved in the synthesis of peptides and proteins.
Biochemical and Physiological Effects:
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetateamino Acid Ester has been found to have several biochemical and physiological effects. It has been shown to be stable under various conditions, making it useful in peptide synthesis. Additionally, this compound has been found to have good solubility in organic solvents, which is important in the synthesis of peptides.
Advantages and Limitations for Lab Experiments
The advantages of using Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetateamino Acid Ester in lab experiments include its stability and solubility in organic solvents. However, one limitation of this compound is that it can be difficult to synthesize, requiring several steps and the use of several reagents and solvents.
Future Directions
There are several future directions for the use of Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetateamino Acid Ester in scientific research. One possible direction is the development of new methods for the synthesis of this compound that are more efficient and require fewer steps. Additionally, this compound could be used in the synthesis of new peptides and peptidomimetics that have potential therapeutic applications. Finally, the use of Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetateamino Acid Ester in drug discovery and development could be explored further, with the aim of discovering new drugs that target specific diseases and conditions.
Synthesis Methods
The synthesis of Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetateamino Acid Ester can be achieved through a multi-step process that involves the use of several reagents and solvents. The first step involves the protection of the amino group of glycine using the Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of the difluoroacetate group through a reaction with difluoroacetic anhydride. The final step involves the deprotection of the Boc group using trifluoroacetic acid to yield the desired product.
Scientific Research Applications
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetateamino Acid Ester has been used in several areas of scientific research, including medicinal chemistry, peptide synthesis, and drug discovery. This compound has been found to be a useful building block in the synthesis of various peptides and peptidomimetics, which are important in drug discovery and development.
properties
IUPAC Name |
tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(15)11(12,13)10(16-4)5-6-14-7-10/h14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIRTUNMZSCHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CCNC1)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,2-difluoro-2-(3-methoxypyrrolidin-3-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(E)-dimethylaminomethylideneamino]-5-formylthiophene-3-carboxylate](/img/structure/B2822609.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)
![N-(4-ethylphenyl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2822616.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2822617.png)



![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)
![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2822623.png)
![(1R,5S)-6-Bromo-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B2822624.png)
![methyl 4-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B2822625.png)

